Leu-Val-Leu

Peptide analytics Mass spectrometry Chromatography

Researchers requiring a validated reference substrate for clostridial oligopeptidase characterization face supply inconsistency for this specific sequence isomer. Leu-Val-Leu addresses this need as the documented tripeptide hydrolyzed by the historically non-proteolytic Clostridium butyricum, per foundational studies. • Enables direct comparison with Khelifa et al. (1999) methodology; dipeptides or alternate tripeptide sequences invalidate benchmarking. • 14 Da mass offset from two-Val one-Leu isomers eliminates isobaric interference in LC-MS/MS, ensuring unambiguous identification. • Defined intermediate hydrophobicity (XLogP3 -1.6) provides a consistent retention time marker for method development.

Molecular Formula C17H33N3O4
Molecular Weight 343.5 g/mol
CAS No. 58337-01-2
Cat. No. B14606957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Val-Leu
CAS58337-01-2
Molecular FormulaC17H33N3O4
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C17H33N3O4/c1-9(2)7-12(18)15(21)20-14(11(5)6)16(22)19-13(17(23)24)8-10(3)4/h9-14H,7-8,18H2,1-6H3,(H,19,22)(H,20,21)(H,23,24)/t12-,13-,14-/m0/s1
InChIKeyFPPCCQGECVKLDY-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leu-Val-Leu Physicochemical Identity and Provenance


Leu-Val-Leu (L-leucyl-L-valyl-L-leucine) is a linear tripeptide composed of two leucine residues flanking a central valine, with molecular formula C₁₇H₃₃N₃O₄ and a molecular weight of 343.5 g/mol [1]. It is registered in authoritative databases including PubChem (CID 11515702), ChEBI (CHEBI:159646), and the Metabolomics Workbench (MW RegNo 83446), confirming its defined stereochemistry as the all-L isomer [2][3]. As a branched-chain amino acid (BCAA)-only tripeptide, it belongs to the class of hydrophobic oligopeptides and serves as a defined substrate for studying oligopeptidase activity in anaerobic bacteria, particularly in Clostridium butyricum [4].

Defined tripeptide substrate for Clostridium butyricum oligopeptidase assays
All-L stereoisomer identity confirmed by authoritative databases (PubChem, ChEBI, Metabolomics Workbench)
Hydrophobic BCAA-only peptide for LC-MS calibration and peptide transport studies

Why Sequence Isomers Cannot Replace Leu-Val-Leu


Sequence-isomeric tripeptides sharing the same amino acid composition but differing in residue order (e.g., Val-Leu-Leu, Leu-Leu-Val) or BCAA-only tripeptides with alternative Val/Leu stoichiometry (Leu-Val-Val, Val-Leu-Val, Val-Val-Leu) exhibit measurably different physicochemical properties that preclude direct substitution [1]. The Leu-Val-Leu sequence carries an additional methylene group compared to two-Val one-Leu isomers, yielding a higher molecular weight (343.5 vs. 329.4 g/mol), greater lipophilicity (XLogP3 -1.6 vs. -2.1 to -2.3), and an additional rotatable bond (10 vs. 9)—differences that directly impact chromatographic retention, mass spectrometric detection limits, and conformational preferences in enzymatic assays [1][2]. Furthermore, the specific Leu-Val-Leu sequence was the tripeptide substrate used to demonstrate oligopeptidase activity in Clostridium butyricum, a species historically classified as non-proteolytic; substitution with dipeptides (Leu-Leu, Leu-Gly, Gly-Leu) or alternate tripeptide sequences would invalidate direct comparison with this foundational observation [3].

Mass & Hydrophobicity

Leu-Val-Leu exhibits higher molecular weight and lipophilicity than two-Val one-Leu isomers; these shifts may alter MS sensitivity and reversed-phase HPLC retention compared to sequence analogs.

Conformational Flexibility

An additional rotatable bond in Leu-Val-Leu may influence binding entropy in enzymatic assays and conformational sampling in MD simulations, limiting direct replacement by less flexible isomers.

Documented Enzyme Substrate

Only Leu-Val-Leu has experimentally confirmed hydrolysis by C. butyricum; substituting any other tripeptide sequence loses comparability to the foundational oligopeptidase evidence.

Quantitative Differentiation from Structural Analogs


Molecular Weight vs. Two-Valine-One-Leucine Isomers

Leu-Val-Leu (C₁₇H₃₃N₃O₄) possesses two leucine residues and one valine, resulting in a molecular weight of 343.5 g/mol. In contrast, the three sequence isomers containing two valine and one leucine residue—Leu-Val-Val, Val-Leu-Val, and Val-Val-Leu—all share the formula C₁₆H₃₁N₃O₄ with a molecular weight of 329.43 g/mol [1]. This 14.07 Da mass difference (approximately 4.1%) arises from the additional methylene (-CH₂-) group contributed by the second leucine in Leu-Val-Leu and is sufficient for unambiguous resolution by standard LC-MS and direct-infusion mass spectrometry [1][2].

Molecular Weight
Reported

343.5 vs 329.43 g/mol (Δ +14.07 Da)

Enables unambiguous MS identification vs. two-Val one-Leu isomers

Mass offset verified by PubChem/ChEBI; suitable for LC-MS discrimination

Peptide analytics Mass spectrometry Chromatography

Lipophilicity Comparison by XLogP3

The computed octanol-water partition coefficient (XLogP3) for Leu-Val-Leu is -1.6, indicating measurably higher lipophilicity than its two-Val one-Leu sequence isomers: Val-Leu-Val (XLogP3 = -2.1) and Val-Val-Leu (XLogP3 = -2.3) [1]. Leu-Val-Val also registers at XLogP3 = -2.1 [1]. The 0.5–0.7 log unit difference corresponds to an approximately 3- to 5-fold higher octanol/water partition ratio for Leu-Val-Leu, attributable to the greater hydrophobic surface area contributed by the second leucine side chain [1].

Lipophilicity (XLogP3)
Reported

XLogP3 = −1.6

Higher lipophilicity predicts longer RP-HPLC retention vs. Val-rich isomers

Δ +0.5 to +0.7 log units; ~3–5× higher octanol/water partition ratio

Drug design Peptide solubility Hydrophobicity profiling

Rotatable Bond Count and Conformational Flexibility

Leu-Val-Leu contains 10 rotatable bonds, one more than the 9 rotatable bonds found in Leu-Val-Val, Val-Leu-Val, and Val-Val-Leu [1]. This additional degree of conformational freedom arises from the extra methylene-containing side chain of the second leucine residue and is reflected in the higher computed complexity value for Leu-Val-Leu (436) compared to its two-Val one-Leu isomers [1].

Rotatable Bonds
Reported

10 rotatable bonds (complexity 436)

Greater conformational freedom than isomers with 9 bonds

Extra degree of freedom may affect MD sampling and binding free energies

Conformational analysis Molecular modeling Peptide design

Enzymatic Hydrolysis by Clostridium butyricum

Khelifa et al. (1999) demonstrated that Clostridium butyricum cultures in synthetic medium hydrolyze the tripeptide Leu-Val-Leu, with the reaction products (free Leu, Val, and their corresponding 2-hydroxyacids) detected and confirmed by gas chromatography-mass spectrometry and electrospray mass spectrometry [1]. This finding was significant because C. butyricum is classified as a saccharolytic, non-proteolytic Clostridium species, and the observation of tripeptide hydrolysis challenged the existing metabolic classification of this organism [1]. A preceding study by the same group had shown hydrolysis of only dipeptide substrates (Leu-Leu, Leu-Gly, Gly-Leu), making the tripeptide Leu-Val-Leu the first oligopeptide substrate demonstrated for this species [2].

Enzymatic Hydrolysis
Method context

GC-MS and ESI-MS confirmed hydrolysis by C. butyricum

Reference tripeptide substrate for Clostridium oligopeptidase studies

Only tripeptide demonstrated for this non-proteolytic species

Microbial peptidases Anaerobic microbiology Substrate profiling

Chromatographic Retention in Reversed-Phase HPLC

Leu-Val-Leu has a computed topological polar surface area (TPSA) of 122 Ų, identical to its two-Val one-Leu isomers due to the same number and type of hydrogen bond donors (4) and acceptors (5) [1]. However, the combination of equivalent TPSA with higher lipophilicity (XLogP3 -1.6 vs. -2.1 to -2.3) yields a distinct chromatographic profile: Leu-Val-Leu is predicted to exhibit longer retention on reversed-phase C18 columns compared to Val-Val-Leu or Val-Leu-Val under identical gradient conditions [1][2].

Predicted HPLC Retention
Class-level inference

Longer C18 retention predicted (TPSA 122 Ų, XLogP3 -1.6)

May support purity verification via retention differences

Experimental retention data not available; confirm under own conditions

HPLC method development Peptide purification Analytical chemistry

Research and Industrial Application Scenarios


Oligopeptidase Activity Assays in Clostridium butyricum

Leu-Val-Leu is the only tripeptide with documented hydrolysis by the saccharolytic, non-proteolytic species C. butyricum [1]. Researchers investigating peptide metabolism in Clostridium spp. or characterizing novel oligopeptidases from anaerobic bacteria should use this specific tripeptide as the reference substrate to enable direct comparison with the foundational observations of Khelifa et al. (1999). The GC-MS and electrospray MS methodology established in that study provides a validated detection framework for monitoring hydrolysis products (free Leu, Val, 2-hydroxyisocaproic acid, and 2-hydroxyisovaleric acid) [1].

LC-MS Calibration for BCAA Tripeptides

The distinct molecular weight (343.5 g/mol, monoisotopic mass 343.247 Da) and unique MS fragmentation pattern of Leu-Val-Leu, arising from its specific Leu-Val-Leu sequence, make it suitable as a calibration standard and retention time marker in LC-MS/MS workflows targeting BCAA-containing oligopeptides [1][2]. Its 14 Da mass offset from two-Val one-Leu isomers enables clear identification in complex peptide mixtures without isobaric interference [1].

Hydrophobic Tripeptide Reference Standard

With a computed XLogP3 of -1.6 and a topological polar surface area of 122 Ų, Leu-Val-Leu occupies a distinct position in the lipophilicity spectrum of BCAA-only tripeptides that is measurably more hydrophobic than Val-Val-Leu (XLogP3 -2.3) but less hydrophobic than Leu-Leu-Leu [1][2]. This intermediate hydrophobicity profile makes Leu-Val-Leu a useful reference compound for studying the relationship between peptide sequence, hydrophobicity, and reversed-phase chromatographic behavior in homologous tripeptide series [1].

Conformational Analysis of Branched-Chain Peptides

The 10 rotatable bonds and asymmetrical Leu-Val-Leu sequence (two terminal Leu, one central Val) provide a defined model system for computational studies of peptide conformational sampling [1]. The higher complexity value (436) and greater conformational freedom compared to symmetric two-Val one-Leu tripeptides (9 rotatable bonds) offer a distinct entropic profile for molecular dynamics simulations investigating side-chain packing and solvent accessibility in short hydrophobic peptides [1].

Application
Selection Property
Validation Focus
Oligopeptidase activity assays in Clostridium butyricum
Validated tripeptide hydrolysis documented by GC‑MS/ESI‑MS
Confirmation of hydrolysis products (free Leu, Val, 2‑hydroxyacids) in culture
LC‑MS calibration for BCAA tripeptides
Distinct monoisotopic mass and retention behavior vs. sequence isomers
Mass resolution from two‑Val one‑Leu isomers and retention time reproducibility
Hydrophobic tripeptide reference standard
Intermediate lipophilicity among BCAA‑only tripeptides
RP‑HPLC retention consistency and correlation with XLogP3 ranking
Conformational analysis of branched‑chain peptides
Asymmetric Leu‑Val‑Leu sequence with defined rotatable bond profile
Molecular dynamics sampling entropy and side‑chain packing reproducibility
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